Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C17H16N2O6 and a molecular weight of 344.32 g/mol . This compound is characterized by its complex structure, which includes a nitro group, an ethoxyphenyl group, and a carbamoyl group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate typically involves multiple steps, including nitration, esterification, and carbamoylation reactions. One common synthetic route starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the esterification of the resulting nitrobenzoic acid with methanol in the presence of a strong acid catalyst. Finally, the ethoxyphenyl carbamoyl group is introduced through a reaction with ethoxyphenyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Alkoxides or other nucleophiles in the presence of a suitable base.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkoxy-substituted benzoates.
Scientific Research Applications
Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-methoxyphenyl)carbamoyl]-5-nitrobenzoate
- Methyl 3-[(4-ethoxyphenyl)carbamoyl]-4-nitrobenzoate
- Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-aminobenzoate
Uniqueness
Methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro and carbamoyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 3-[(4-ethoxyphenyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-3-25-15-6-4-13(5-7-15)18-16(20)11-8-12(17(21)24-2)10-14(9-11)19(22)23/h4-10H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUNJBJUECZYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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